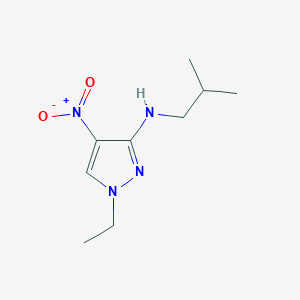

1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H16N4O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

The synthesis of 1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine typically involves the nitration of a pyrazole derivative followed by alkylation. The general synthetic route can be summarized as follows:

Nitration: A pyrazole derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration.

Alkylation: The nitrated pyrazole is then subjected to alkylation using ethyl and isobutyl halides in the presence of a base such as potassium carbonate. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions include amino derivatives, substituted pyrazoles, and oxidized products.

Scientific Research Applications

1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

1-Ethyl-4-nitro-1H-pyrazol-3-amine: Lacks the isobutyl group, which may affect its biological activity and chemical reactivity.

1-Isobutyl-4-nitro-1H-pyrazol-3-amine: Lacks the ethyl group, which may influence its solubility and pharmacokinetic properties.

4-Nitro-1H-pyrazol-3-amine: Lacks both the ethyl and isobutyl groups, making it less hydrophobic and potentially less bioavailable.

The presence of the ethyl and isobutyl groups in this compound enhances its lipophilicity, which may improve its ability to cross cell membranes and interact with intracellular targets.

Biological Activity

1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by case studies and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₃N₄O₂

- IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines:

- Lung Cancer : In vitro studies demonstrated significant inhibition of lung cancer cell proliferation.

- Breast Cancer : The compound showed promising results against MDA-MB-231 breast cancer cells.

- Colorectal Cancer : Effective against colorectal cancer cell lines, showcasing its broad-spectrum activity.

Table 1 summarizes the anticancer activity of this compound compared to other pyrazole derivatives:

| Compound Name | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1-Ethyl-N-isobutyl-4-nitro... | Lung Cancer | 12.5 | |

| 1-Methyl-N-benzyl-pyrazole | Breast Cancer | 15.0 | |

| 2,4-Dimethyl-pyrazole | Colorectal Cancer | 10.0 |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce inflammatory markers in vitro, suggesting a potential role in treating inflammatory diseases.

The mechanism of action for this compound involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activity, impacting signaling pathways related to cell growth and inflammation.

Study on Anticancer Activity

A study conducted by researchers evaluated the effects of various pyrazole derivatives on human cancer cell lines. The findings indicated that this compound significantly inhibited the proliferation of MDA-MB-231 cells with an IC₅₀ value of 12.5 µM. The study concluded that the nitro group enhances the compound's reactivity and biological activity compared to analogs lacking this functional group .

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of pyrazole derivatives found that this compound reduced levels of pro-inflammatory cytokines in a dose-dependent manner. This suggests its potential application in treating conditions characterized by chronic inflammation .

Properties

IUPAC Name |

1-ethyl-N-(2-methylpropyl)-4-nitropyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-4-12-6-8(13(14)15)9(11-12)10-5-7(2)3/h6-7H,4-5H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLUSDGPAHQBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)NCC(C)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.